molecular formula C15H11ClN2O4 B11609631 (3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11609631
M. Wt: 318.71 g/mol
InChI Key: OTOOLBVAEOCWSR-SDQBBNPISA-N
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Description

(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a benzoxazinone core, a chlorinated aromatic ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common approach is to start with the chlorination of a suitable benzoxazinone precursor, followed by the introduction of the oxazole moiety through a condensation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole moiety into other heterocyclic structures.

    Substitution: The chlorine atom on the benzoxazinone ring can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazinones.

Scientific Research Applications

Chemistry

In chemistry, (3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and to investigate the mechanisms of action of various biological processes. Its ability to interact with specific molecular targets makes it a valuable tool in biochemical studies.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one apart from these compounds is its unique combination of a benzoxazinone core, a chlorinated aromatic ring, and an oxazole moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11ClN2O4

Molecular Weight

318.71 g/mol

IUPAC Name

6-chloro-3-[(Z)-2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-hydroxyethenyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C15H11ClN2O4/c1-7-14(21-8(2)17-7)12(19)6-11-15(20)22-13-4-3-9(16)5-10(13)18-11/h3-6,19H,1-2H3/b12-6-

InChI Key

OTOOLBVAEOCWSR-SDQBBNPISA-N

Isomeric SMILES

CC1=C(OC(=N1)C)/C(=C/C2=NC3=C(C=CC(=C3)Cl)OC2=O)/O

Canonical SMILES

CC1=C(OC(=N1)C)C(=CC2=NC3=C(C=CC(=C3)Cl)OC2=O)O

Origin of Product

United States

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